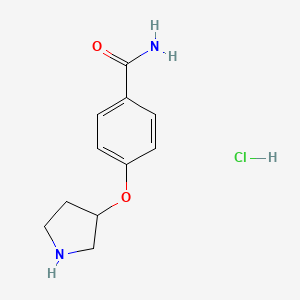
4-(Pyrrolidin-3-yloxy)benzamidehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Pyrrolidin-3-yloxy)benzamide hydrochloride is a chemical compound that features a pyrrolidine ring attached to a benzamide moiety via an ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidin-3-yloxy)benzamide hydrochloride typically involves the reaction of 4-hydroxybenzamide with 3-chloropyrrolidine in the presence of a base to form the ether linkage. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature: Room temperature to 80°C
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Pyrrolidin-3-yloxy)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidinone derivatives.
Reduction: The benzamide moiety can be reduced to form benzylamine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Pyrrolidinone derivatives
Reduction: Benzylamine derivatives
Substitution: Various substituted pyrrolidine and benzamide derivatives
Applications De Recherche Scientifique
4-(Pyrrolidin-3-yloxy)benzamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action of 4-(Pyrrolidin-3-yloxy)benzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity due to its three-dimensional structure, while the benzamide moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle used in various chemical syntheses.
Benzamide: A compound with a benzene ring attached to an amide group, used in medicinal chemistry.
Pyrrolidinone: An oxidized form of pyrrolidine, known for its biological activity.
Uniqueness
4-(Pyrrolidin-3-yloxy)benzamide hydrochloride is unique due to the combination of the pyrrolidine ring and benzamide moiety, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications in different fields of research and industry.
Propriétés
Formule moléculaire |
C11H15ClN2O2 |
|---|---|
Poids moléculaire |
242.70 g/mol |
Nom IUPAC |
4-pyrrolidin-3-yloxybenzamide;hydrochloride |
InChI |
InChI=1S/C11H14N2O2.ClH/c12-11(14)8-1-3-9(4-2-8)15-10-5-6-13-7-10;/h1-4,10,13H,5-7H2,(H2,12,14);1H |
Clé InChI |
DZSNRSGGBHGXLR-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC1OC2=CC=C(C=C2)C(=O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![rac-(1R,6R)-2-methyl-2,5-diazabicyclo[4.2.0]octanedihydrochloride,trans](/img/structure/B13613158.png)
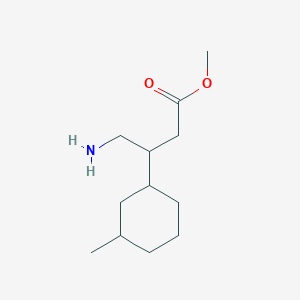

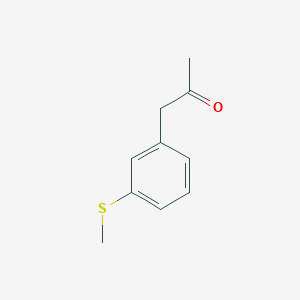


![3-[(3-Aminophenyl)amino]piperidine-2,6-dionedihydrochloride](/img/structure/B13613178.png)
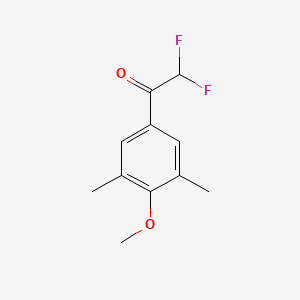

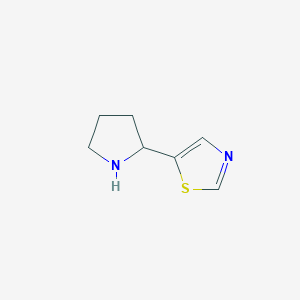

![(1r)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)ethan-1-ol](/img/structure/B13613210.png)
